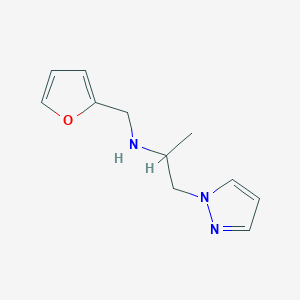
4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as THN-PAC, this compound belongs to the class of piperidine carboxamides and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
THN-PAC acts as a positive allosteric modulator of the 5-HT2C receptor, which means that it enhances the activity of the receptor in the presence of the neurotransmitter serotonin. This results in increased signaling through the receptor, which can have a range of downstream effects on neuronal activity and behavior. The precise mechanism by which THN-PAC modulates the 5-HT2C receptor is not fully understood, but it is thought to involve changes in the conformation of the receptor protein.
Biochemical and Physiological Effects:
THN-PAC has a range of biochemical and physiological effects, many of which are related to its modulation of the 5-HT2C receptor. These effects include changes in neuronal activity, alterations in mood and anxiety, and reductions in the reinforcing effects of drugs of abuse. THN-PAC has also been shown to have potential applications in the treatment of obesity, as it has been shown to reduce food intake in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
THN-PAC has several advantages for use in lab experiments. It is a highly specific modulator of the 5-HT2C receptor, which allows for precise manipulation of neuronal activity. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, THN-PAC also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, it has not yet been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on THN-PAC. One area of interest is in the development of more stable analogs of THN-PAC, which could extend its half-life and allow for longer-term studies. Another area of research is in the identification of other receptors that may be modulated by THN-PAC, which could expand its potential applications in neuroscience and other fields. Finally, there is potential for the development of clinical applications of THN-PAC, particularly in the treatment of addiction and obesity.
Synthesemethoden
The synthesis of THN-PAC involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperidine-1-carboxylic acid, followed by the addition of an amine group. This reaction results in the formation of THN-PAC, which is typically purified through column chromatography. The purity and yield of THN-PAC can be improved through various modifications to the synthesis method, including changes in reaction conditions, solvent choice, and purification techniques.
Wissenschaftliche Forschungsanwendungen
THN-PAC has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where THN-PAC has been shown to modulate the activity of certain neurotransmitter receptors. Specifically, THN-PAC has been shown to act as a positive allosteric modulator of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and anxiety. THN-PAC has also been shown to have potential applications in the treatment of addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Eigenschaften
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-16(20)19-10-8-13(9-11-19)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15,18H,3,5,7-11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTONCOXVHBNTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3CCN(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)
![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)